N-cyclohexyl-6-methylquinazolin-4-amine
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Overview
Description
N-cyclohexyl-6-methylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinazoline core with a cyclohexyl group at the nitrogen atom and a methyl group at the 6th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-methylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including Aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through nucleophilic substitution reactions, where a suitable cyclohexylamine reacts with a quinazoline derivative.
Methyl Group Introduction: The methyl group at the 6th position can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Scientific Research Applications
N-cyclohexyl-6-methylquinazolin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine: A quinazoline derivative with similar structural features.
Other Quinazoline Derivatives: Various quinazoline derivatives with different substituents and biological activities.
Uniqueness
N-cyclohexyl-6-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and methyl groups contribute to its stability, reactivity, and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclohexyl-6-methylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-11-7-8-14-13(9-11)15(17-10-16-14)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJRCMGDPFVLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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